molecular formula C10H10O4 B12720220 Lcj4RS3nle CAS No. 145679-14-7

Lcj4RS3nle

Cat. No.: B12720220
CAS No.: 145679-14-7
M. Wt: 194.18 g/mol
InChI Key: ZHJJCJKDNFTHKD-LURJTMIESA-N
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Description

Lcj4RS3nle (CAS No. 918538-05-3) is a heterocyclic organic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its systematic IUPAC name is 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine, and it is characterized by a fused bicyclic structure containing nitrogen and chlorine substituents. The compound’s InChI Key (BSZGZNRUUJXKKQ-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Properties

CAS No.

145679-14-7

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

4-[(1S)-1-carboxyethyl]benzoic acid

InChI

InChI=1S/C10H10O4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)/t6-/m0/s1

InChI Key

ZHJJCJKDNFTHKD-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S)-2-Hydroxy-1-Methyl-2-Oxo-Ethyl)Benzoic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid derivatives and appropriate reagents to introduce the hydroxy and oxo groups.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pH conditions to ensure the desired stereochemistry and purity of the product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Automated Processes: Employing automated processes to control reaction conditions precisely and ensure consistent product quality.

    Quality Control: Implementing rigorous quality control measures to monitor the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((1S)-2-Hydroxy-1-Methyl-2-Oxo-Ethyl)Benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.

Major Products

The major products formed from these reactions include:

    Carboxylic Acids: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Benzoic Acids: From substitution reactions.

Scientific Research Applications

4-((1S)-2-Hydroxy-1-Methyl-2-Oxo-Ethyl)Benzoic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((1S)-2-Hydroxy-1-Methyl-2-Oxo-Ethyl)Benzoic Acid involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways: It modulates various biochemical pathways, influencing cellular processes such as metabolism and signal transduction.

Comparison with Similar Compounds

Key Properties:

  • Physicochemical Data: Boiling point: Not explicitly reported, but estimated to exceed 300°C due to its aromatic stability. Hydrogen bond acceptors/donors: 3/0, contributing to moderate solubility in polar aprotic solvents. Topological polar surface area (TPSA): 41.1 Ų, indicative of moderate membrane permeability .
  • Synthetic Route : Synthesized via a two-step reaction involving:
    • Cyclocondensation of 5-cyclobutyl-1H-pyrazol-3-amine with dichloro intermediates.
    • Purification using column chromatography with N,N-dimethylformamide (DMF) as a solvent .
  • Moderate synthetic accessibility (3.2/5), enabling scalable production for pharmacological screening .

Comparison with Similar Compounds

Lcj4RS3nle belongs to the pyrrolotriazine class, which is structurally and functionally analogous to purine derivatives. Below is a comparative analysis with three related compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Highlights Applications
This compound (918538-05-3) C₆H₃Cl₂N₃ 188.01 2,4-dichloro Moderate CYP inhibition Kinase inhibitor lead candidate
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine C₈H₉ClN₄ 196.64 4-chloro, 5-isopropyl Enhanced lipophilicity (Log P: 2.8) Anticancer agent
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine C₇H₆ClN₃ 167.60 7-chloro, 1-methyl High BBB permeability (Score: 0.92) CNS-targeted therapeutics
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine C₇H₄Cl₂N₂ 195.03 5,7-dichloro Potent PAINS alert (high reactivity) Fragment-based drug discovery

Critical Analysis of Structural and Functional Differences

A. Chlorine Substitution Patterns

  • This compound’s 2,4-dichloro configuration enhances electrophilicity at the triazine ring, favoring nucleophilic attack in kinase-binding assays. In contrast, 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine exhibits higher reactivity, triggering PAINS (pan-assay interference compounds) alerts due to redox instability .
  • 4-Chloro-5-isopropylpyrrolotriazine leverages its isopropyl group for hydrophobic interactions in ATP-binding pockets, improving anticancer potency compared to this compound .

B. Bioavailability and Toxicity

  • This compound’s TPSA (41.1 Ų) and BBB permeability score (0.21) limit its central nervous system (CNS) penetration, whereas 7-chloro-1-methylpyrazolopyridine achieves superior CNS uptake (BBB score: 0.92) due to reduced hydrogen-bonding capacity .
  • The H315-H319-H335 hazard warnings for this compound (skin/eye irritation, respiratory sensitization) are less severe than the genotoxicity risks associated with 5,7-dichloro analogs .

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